
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as 'daphnoretin' and is found in various plant species. Daphnoretin has been studied extensively for its potential therapeutic properties and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of daphnoretin is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. Daphnoretin has been found to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the development of various diseases.
Biochemical and Physiological Effects:
Daphnoretin has been found to possess a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect the body against oxidative stress. Daphnoretin has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, daphnoretin has been found to have anticancer properties, which can help prevent the development of cancer.
実験室実験の利点と制限
One of the main advantages of using daphnoretin in lab experiments is that it is a natural compound that can be extracted from plants. This makes it easier to obtain and use in experiments. Additionally, daphnoretin has been found to possess a wide range of biological activities, which makes it a versatile compound that can be used in various experiments. However, one of the limitations of using daphnoretin in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways in the body.
将来の方向性
There are several future directions for the study of daphnoretin. One potential direction is to further investigate its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, more research is needed to fully understand the mechanism of action of daphnoretin. This can help researchers design more targeted experiments that can help elucidate the compound's biological effects. Finally, more research is needed to investigate the potential side effects of daphnoretin, particularly in long-term studies.
合成法
The synthesis of daphnoretin can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic compounds to produce daphnoretin. On the other hand, extraction from natural sources involves the isolation of daphnoretin from plants that contain the compound. One of the most common plants that contain daphnoretin is Wikstroemia indica.
科学的研究の応用
Daphnoretin has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Daphnoretin has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
7-methoxy-3-(2-methoxybenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-12-8-7-11-9-14(18(20)23-16(11)10-12)17(19)13-5-3-4-6-15(13)22-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVGWVXZVTDNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

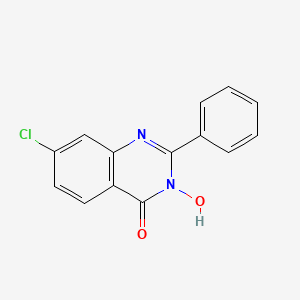
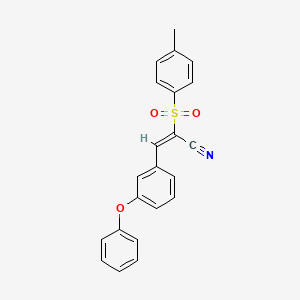
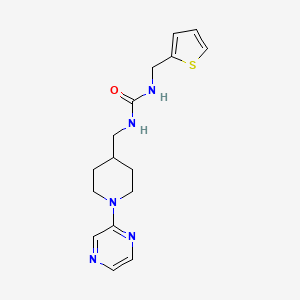

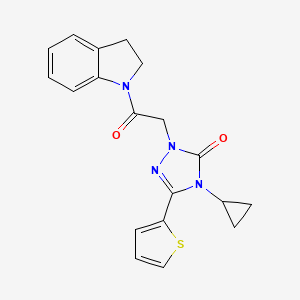
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2395666.png)
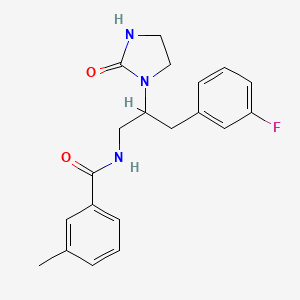
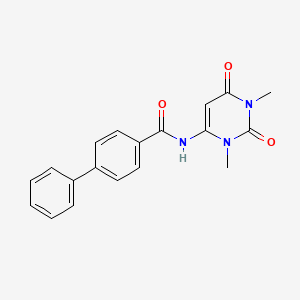
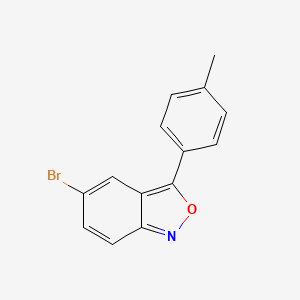
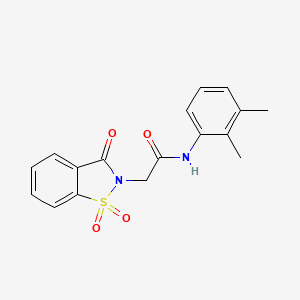
![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)
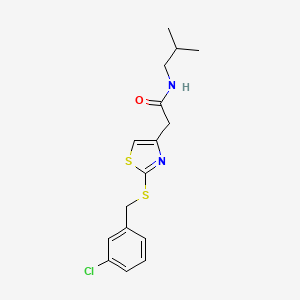
![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)